2-formylphenyl 3-(2-furyl)acrylate

Description

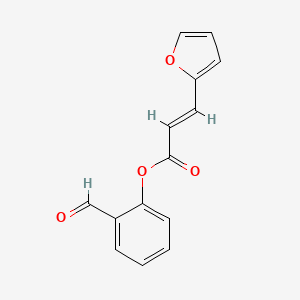

Structure

3D Structure

Properties

IUPAC Name |

(2-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-10-11-4-1-2-6-13(11)18-14(16)8-7-12-5-3-9-17-12/h1-10H/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRFGVLSHNUHHJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-formylphenyl 3-(2-furyl)acrylate: Molecular Structure, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2-formylphenyl 3-(2-furyl)acrylate, a molecule of significant interest in medicinal chemistry and materials science. By integrating data from analogous compounds and established chemical principles, this document elucidates its molecular structure, predicts its physicochemical and spectroscopic properties, outlines a viable synthetic route, and explores its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into this promising compound.

Introduction: The Scientific Interest in Acrylate Derivatives

Acrylate derivatives form a versatile class of organic compounds characterized by the presence of the acrylate functional group. This moiety, consisting of a vinyl group directly attached to a carbonyl group, imparts unique reactivity and makes these compounds valuable precursors in polymer chemistry and key pharmacophores in medicinal chemistry. The incorporation of various substituents allows for the fine-tuning of their electronic, steric, and pharmacokinetic properties, leading to a broad spectrum of applications.

The specific molecule of interest, this compound, combines three key structural motifs: a phenyl ring bearing a reactive aldehyde (formyl) group, an acrylate linker, and a furan ring. This unique combination suggests a rich chemical and biological profile. The formylphenyl group can participate in various chemical transformations and may act as a hydrogen bond acceptor or a reactive site for covalent interactions with biological targets. The furan moiety, a five-membered aromatic heterocycle derived from biomass, is a known pharmacophore present in numerous approved drugs.[1] The acrylate backbone provides a defined spatial arrangement for these functional groups and contributes to the overall reactivity of the molecule.

This guide will delve into the detailed molecular characteristics of this compound, offering a predictive analysis based on established data for its constituent parts and related molecules.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound dictates its physical and chemical behavior. Understanding its three-dimensional conformation, electronic distribution, and key physicochemical parameters is crucial for predicting its reactivity, solubility, and potential interactions with biological systems.

Predicted Molecular Structure

While a definitive crystal structure of this compound is not publicly available, its conformation can be inferred from related compounds. The crystal structure of methyl (E)-3-(2-formylphenoxy)acrylate reveals an extended E conformation for the methyl acrylate substituent, with torsion angles close to 180°.[2] It is highly probable that this compound also adopts a similar planar trans configuration around the acrylate double bond to minimize steric hindrance.

Diagram: Predicted Molecular Structure of this compound

Caption: Predicted 2D structure of this compound.

Physicochemical Properties

Based on the properties of its constituent fragments, 3-(2-furyl)acrylic acid and related phenyl acrylates, the following properties can be predicted for this compound:

| Property | Predicted Value/Range | Rationale/Reference |

| Molecular Formula | C₁₄H₁₀O₄ | Based on structural components. |

| Molecular Weight | 242.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow crystalline solid | Based on the appearance of 3-(2-furyl)acrylic acid.[3][4] |

| Melting Point | 100-150 °C | 3-(2-Furyl)acrylic acid has a melting point of 139-141 °C.[3][4] The larger phenyl ester group may influence this. |

| Boiling Point | > 280 °C | 3-(2-Furyl)acrylic acid has a boiling point of 286 °C.[3][4] |

| Solubility | Soluble in dichloromethane, diethyl ether, ethanol, and benzene. Sparingly soluble in water. | Based on the solubility of 3-(2-furyl)acrylic acid and typical organic esters.[3][4] |

Synthesis and Characterization

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of 3-(2-furyl)acrylic acid followed by its esterification with 2-hydroxybenzaldehyde (salicylaldehyde).

Proposed Synthetic Pathway

Diagram: Synthetic Pathway for this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2-furyl)acrylic acid

This procedure is adapted from the well-established Knoevenagel condensation of furfural with malonic acid.[1][5]

-

To a round-bottom flask equipped with a reflux condenser, add furfural (1.0 eq), malonic acid (1.1 eq), and pyridine (2.0 eq).

-

Heat the reaction mixture in a water bath at 80-90 °C for 2-3 hours.

-

Cool the mixture to room temperature and dilute with water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from hot water or a mixture of benzene and petroleum ether to obtain pure 3-(2-furyl)acrylic acid as white to pale yellow needles.[4]

Step 2: Synthesis of this compound

This protocol utilizes a standard Steglich esterification method.

-

Dissolve 3-(2-furyl)acrylic acid (1.0 eq) and 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.[6][7][8]

| Technique | Expected Key Signals |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.8-10.5 ppm. - Aromatic protons of the phenyl ring between δ 7.0-8.0 ppm. - Vinylic protons of the acrylate group as doublets around δ 6.5-7.8 ppm with a coupling constant characteristic of a trans configuration (J ≈ 15-16 Hz). - Furan ring protons as multiplets between δ 6.4-7.6 ppm. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde around δ 190-195 ppm. - Carbonyl carbon of the ester around δ 165-170 ppm. - Aromatic and vinylic carbons in the range of δ 110-160 ppm. |

| IR (Infrared) | - Strong C=O stretching vibration for the ester carbonyl around 1720-1740 cm⁻¹. - Strong C=O stretching vibration for the aldehyde carbonyl around 1690-1715 cm⁻¹. - C=C stretching vibration for the acrylate double bond around 1620-1640 cm⁻¹. - C-O stretching vibrations for the ester linkage around 1100-1300 cm⁻¹. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight. |

Potential Biological Activities and Applications

The structural features of this compound suggest a range of potential biological activities, primarily in the antimicrobial and anticancer domains.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial properties of acrylate derivatives.[9] The acryl group itself is considered a key contributor to this activity.[9] The presence of a phenyl ring attached to the acryloxy group has been shown to enhance antimicrobial efficacy, suggesting the importance of stereoelectronic effects.[9]

The furan moiety is also a well-known pharmacophore with documented antimicrobial and antifungal properties.[10] However, some studies have shown that simple 3-(2-furyl)acrylate monosaccharide esters exhibit weak to no activity against Gram-positive bacteria.[10] The combination of the furan ring with the formylphenyl acrylate scaffold in the target molecule could lead to synergistic or novel antimicrobial profiles. The formyl group, in particular, has been incorporated into antimicrobial polymers to target surface proteins of bacteria.[11]

Anticancer and Antiproliferative Potential

A significant body of research points to the potential of acrylate derivatives as anticancer agents.[12][13] Many of these compounds are designed as analogs of known tubulin polymerization inhibitors, such as combretastatin A-4 (CA-4).[12][13] By interfering with microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis.[12][14]

Studies on various acrylate esters have demonstrated potent cytotoxic activity against cancer cell lines, with IC₅₀ values in the low micromolar range.[12][13] The mechanism of action often involves the inhibition of β-tubulin polymerization.[12][13] Furthermore, some acrylate derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[12] The specific substitution pattern on the phenyl and acrylate moieties plays a crucial role in determining the potency and selectivity of these compounds.

Diagram: Proposed Mechanism of Anticancer Activity

Caption: Putative mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. This guide, by synthesizing information from related compounds, has provided a comprehensive theoretical framework for its structure, properties, synthesis, and potential biological activities. The presence of reactive and biologically relevant functional groups makes it a compelling candidate for further investigation in drug discovery, particularly in the development of novel antimicrobial and anticancer agents.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques.

-

In Vitro Biological Screening: The synthesized compound should be screened against a panel of bacterial, fungal, and cancer cell lines to determine its biological activity profile and potency.

-

Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the precise mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the phenyl and furan rings would provide valuable insights into the structural requirements for optimal activity.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and pave the way for the development of new therapeutic agents.

References

-

Alshaya, D. S., Tawakul, R. M. O., Zaki, I., Abu Almaaty, A. H., Fayadd, E., & Abd El-Aziz, Y. M. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24651–24664. [Link]

-

Kim, J. H., Park, E. S., Shim, J. H., Kim, M. N., Moon, W. S., Chung, K. H., & Yoon, J. S. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480–7483. [Link]

-

Zaki, I., Al-Warhi, T., Al-Amer, O., Merghany, M. M., Al-Dies, A. M., & Abd El-Aziz, Y. M. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39396–39410. [Link]

-

Zaki, I., Al-Warhi, T., Al-Amer, O., Merghany, M. M., Al-Dies, A. M., & Abd El-Aziz, Y. M. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

-

Ahmad, S., Ahmad, I., Zaidi, S. A. A., & Siddiqui, H. L. (2010). In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids. Medicinal Chemistry Research, 20(7), 957–965. [Link]

-

ChemBK. (2024, April 9). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid). [Link]

-

Taylor & Francis. (2014, May 21). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Taylor & Francis Online. [Link]

-

OSTI.GOV. (2018, March 15). Synthesis and Structures of Triphenylbismuth Bis[3-(2-Furyl)Acrylate] Ph{sub 3}Bi[O{sub 2}CCH=CH(C{sub 4}H{sub 3}O)]{sub 2} and Triphenylbismuth Di-meta-nitrocinnamate Ph{sub 3}Bi(O{sub 2}CCH=CH–С{sub 6}H{sub 4}NO{sub 2}-m){sub 2}. [Link]

-

Karthikeyan, S., Sethusankar, K., Selvakumar, R., & Bakthadoss, M. (2014). Methyl (E)-3-(2-formylphenoxy)acrylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), o709. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(2-Furyl)propyl acrylate. PubChem. [Link]

-

Nguyen, T. K., Le, P. H., & Thayumanavan, S. (2023). Bactericidal Activities of Copolymers Incorporating Formylphenyl Motif for Targeting Surface Proteins. ACS Bio & Med Chem Au, 3(2), 189–200. [Link]

-

Liu, X. F., Zheng, C. J., Sun, L. P., Liu, C. L., & Piao, H. R. (2012). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters. Molecules, 17(5), 5651–5661. [Link]

-

Iyer, B. H., & Ayyar, P. R. (1951). PREPARATION OF /3,2-FURYL ACRYLIC ACID. Journal of the Indian Institute of Science, 33, 1-6. [Link]

-

American Chemical Society. (2024, March 19). Antibacterial activities of 2-formyl-4,6-bis(hydroxymethyl)phenyl benzoate and its complexes. [Link]

-

Arshad, S., Halim, S. A., Nawaz, M., Ahmad, B., Khan, A., & Tahir, M. N. (2012). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

-

Prabhakar, P. S., & Dutta, S. (2023). Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives from carbohydrate-derived furfurals by chemical catalysis. Biomass Conversion and Biorefinery. [Link]

-

Wang, J., Wang, Y., Liu, B., & Fu, T. (2022). Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization. New Journal of Chemistry, 46(35), 16781–16788. [Link]

-

ResearchGate. (2025, August 10). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]

-

PubChemLite. (n.d.). Acrylic acid, 3-(2-furyl)-2-phenyl-, 2-(diethylamino)ethyl ester, hydrochloride. [Link]

-

Song, B. A., Liu, X. H., Yang, S., Hu, D. Y., & He, L. Q. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1081–1092. [Link]

-

Fun, H. K., Ooi, C. W., Kumar, R. S., & Arumugam, S. (2014). Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E)-N-(3-methylbenzoyl)-2,3-diphenyl-N-tosylacrylamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1279–o1283. [Link]

-

Agudelo, B. C., Cárdenas, J. C., Macías, M. A., Ochoa-Puentes, C., & Sierra, C. A. (2014). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189–o1192. [Link]

-

Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851–1866. [Link]

-

Ibrahim, M. N., & Sham, K. M. (2009). Reactivity Ratio Determination of Newly Synthesized Copolymers from Glycidyl Methacrylate and Tetrahydrofurfuryl Acrylate. Sains Malaysiana, 38(4), 509-516. [Link]

-

Terent'ev, A. O., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. 3-(2-Furyl)acrylic acid | 539-47-9 [chemicalbook.com]

- 5. ias.ac.in [ias.ac.in]

- 6. In vitro biological studies and structural elucidation of fluoro-substituted phenyl acrylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.iupac.org [publications.iupac.org]

- 8. ukm.my [ukm.my]

- 9. Antimicrobial activity of p-hydroxyphenyl acrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Monosaccharide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bactericidal Activities of Copolymers Incorporating Formylphenyl Motif for Targeting Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

synthesis pathway of 2-formylphenyl 3-(2-furyl)acrylate from salicylaldehyde

An In-Depth Technical Guide to the Synthesis of 2-Formylphenyl 3-(2-Furyl)acrylate from Salicylaldehyde

Abstract

This technical guide provides a comprehensive, two-part synthetic pathway for this compound, a molecule incorporating both the bioactive furan moiety and the versatile salicylaldehyde scaffold. The synthesis is strategically designed for efficiency and high yield, beginning with the formation of a key intermediate, 3-(2-furyl)acrylic acid, via a Knoevenagel condensation. The guide then details the subsequent esterification of this intermediate with salicylaldehyde. We will explore the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and present expected characterization data. This document is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for synthesizing this and structurally related compounds.

Introduction: Strategic Overview

The target molecule, this compound, is a compound of significant interest due to the convergence of two important pharmacophores. Furan derivatives are known for their wide range of biological activities and are core components in many pharmaceuticals.[1][2] Salicylaldehyde and its derivatives serve as versatile precursors for the synthesis of complex heterocyclic systems and ligands.[3] The combination of these two moieties through an acrylate linker creates a novel scaffold with potential applications in medicinal chemistry and materials science.

Our synthetic strategy is a convergent, two-step process designed for clarity and efficiency:

-

Synthesis of the Acrylate Backbone: We will first construct the 3-(2-furyl)acrylic acid intermediate. Among several established methods, including the Perkin reaction[4][5] and oxidation of furan acrolein[6], the Knoevenagel condensation of furfural with malonic acid offers a high-yielding, reliable, and scalable route.[7][8]

-

Ester Formation: The synthesized 3-(2-furyl)acrylic acid will then be coupled with salicylaldehyde via an esterification reaction to yield the final product.

This guide will dissect each step, providing the chemical logic behind the chosen methodologies.

Part 1: Synthesis of the 3-(2-Furyl)acrylic Acid Intermediate

Reaction Selection: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[8][9] For the synthesis of 3-(2-furyl)acrylic acid, we react furfural (a bio-based aldehyde) with malonic acid. This method is advantageous due to its operational simplicity, use of readily available starting materials, and consistently high yields.[2][10] The reaction is typically catalyzed by a weak organic base, such as pyridine with a piperidine co-catalyst, which facilitates the necessary deprotonation and condensation steps without promoting unwanted side reactions.[10]

Reaction Mechanism

The reaction proceeds through a well-understood, base-catalyzed mechanism:

-

Deprotonation: The basic catalyst (e.g., pyridine) abstracts an acidic proton from malonic acid, forming a resonance-stabilized carbanion (enolate).

-

Nucleophilic Addition: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of furfural, forming a tetrahedral intermediate.

-

Protonation & Dehydration: The intermediate is protonated, and a subsequent E1cB-type elimination of water and decarboxylation (loss of CO₂) occurs upon heating to yield the final α,β-unsaturated carboxylic acid product.

Caption: Knoevenagel condensation of furfural and malonic acid.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established literature procedures known for their reliability.[2][10]

Materials:

-

Furfural (freshly distilled)

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric Acid (HCl), concentrated

-

Deionized Water

-

Ethanol

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add furfural (0.10 mol, 9.61 g) and malonic acid (0.12 mol, 12.49 g).

-

Add 50 mL of anhydrous pyridine to the flask, followed by piperidine (0.01 mol, 1 mL).

-

Heat the reaction mixture to reflux (approximately 90-100°C) using a heating mantle and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then pour it slowly into 200 mL of an ice-water mixture with vigorous stirring.

-

Acidify the aqueous solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2-furyl)acrylic acid as a crystalline solid.

-

Dry the product in a vacuum oven at 50°C to a constant weight.

Quantitative Data & Characterization

| Parameter | Expected Value | Source(s) |

| Yield | 65-85% | [2] |

| Appearance | Pale beige to light yellow crystalline solid | [1] |

| Melting Point | 139-141 °C | [1] |

| ¹H NMR (DMSO-d₆, δ) | ~6.2 (d, 1H, vinyl), ~6.6 (dd, 1H, furan), ~6.8 (d, 1H, furan), ~7.5 (d, 1H, vinyl), ~7.8 (d, 1H, furan), ~12.4 (s, 1H, COOH) | - |

| ¹³C NMR (DMSO-d₆, δ) | ~112.9, ~114.8, ~118.2, ~132.1, ~146.5, ~151.0, ~168.0 (COOH) | - |

| IR (KBr, cm⁻¹) | ~3100-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1625 (C=C stretch), ~970 (trans C-H bend) | - |

Part 2: Esterification to Yield this compound

Reaction Selection: Steglich Esterification

For the final esterification step, a mild and efficient method is required to avoid potential side reactions involving the aldehyde group of salicylaldehyde. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an ideal choice.[11][12] This method proceeds at room temperature and under neutral conditions, ensuring the integrity of the formyl group.

Reaction Mechanism

The Steglich esterification mechanism enhances the electrophilicity of the carboxylic acid, facilitating its attack by the alcohol.

-

Acid Activation: The carboxylic acid (3-(2-furyl)acrylic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

-

Catalyst Action: The nucleophilic DMAP attacks the O-acylisourea intermediate, displacing the dicyclohexylurea group and forming a more reactive acylpyridinium intermediate.

-

Nucleophilic Attack: The hydroxyl group of salicylaldehyde attacks the activated acylpyridinium intermediate.

-

Product Formation: The tetrahedral intermediate collapses, regenerating the DMAP catalyst and forming the final ester product. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.

Sources

- 1. zhishangchem.com [zhishangchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. sphinxsai.com [sphinxsai.com]

- 4. longdom.org [longdom.org]

- 5. (PDF) A Concise Introduction of Perkin Reaction [academia.edu]

- 6. evitachem.com [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Esterification [chemra.com]

- 12. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 2-formylphenyl 3-(2-furyl)acrylate

The information herein is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work with this compound.

Compound Identification and Overview

-

Chemical Name: 2-formylphenyl 3-(2-furyl)acrylate

-

Synonyms: (E)-2-formylphenyl 3-(furan-2-yl)acrylate

-

Molecular Formula: C14H10O4

-

Structural Formula:

-

An aromatic ring substituted with an aldehyde group (-CHO) and an acrylate ester.

-

The acrylate portion contains a furan ring.

-

The dual reactivity of the aldehyde and acrylate functional groups necessitates a cautious and well-informed approach to its handling.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a conservative approach to hazard assessment is warranted. The primary hazards are anticipated to arise from the characteristics of acrylates and aromatic aldehydes.

Potential Hazards:

-

Skin and Eye Irritation: Acrylates are known to cause skin and eye irritation.[1][2][3] Prolonged or repeated contact may lead to more severe effects. Aromatic aldehydes can also be irritating to the skin and eyes.[4][5]

-

Allergic Skin Reaction (Sensitization): A significant hazard associated with many acrylates is their potential to cause allergic skin reactions (contact dermatitis) upon repeated exposure.[1][2][6]

-

Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[1][2][3]

-

Harmful if Inhaled or Swallowed: While specific data is absent, many organic compounds of this nature can be harmful if ingested or inhaled.[1][7]

-

Potential for Hazardous Polymerization: Acrylates can undergo hazardous polymerization, especially when exposed to heat, sunlight, or in the absence of inhibitors.[1][8] This can lead to a rapid release of energy.

Risk Assessment Workflow:

The following diagram illustrates a logical workflow for assessing and mitigating the risks associated with handling this compound.

Caption: Risk assessment and mitigation workflow for this compound.

First-Aid Measures

In the event of exposure, immediate action is critical.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[9] If breathing has stopped, provide artificial respiration.

-

Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and plenty of water.[4][6] If skin irritation or a rash develops, seek medical advice.[1][6]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do. Continue rinsing.[9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[4][10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[1][4][11] A direct water jet should be avoided as it may spread the fire.[4]

-

Specific Hazards from Combustion: Combustion may produce hazardous products such as carbon oxides (CO, CO2) and other unidentified organic compounds.[1][4] Vapors may be heavier than air and can travel to a source of ignition and flash back.[1] Sealed containers may explode when heated.[1][11]

-

Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[1][10] Avoid breathing vapors, mist, or gas.[1][10] Wear appropriate personal protective equipment (see Section 8). Remove all sources of ignition.[4][5]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[5][7]

-

Methods for Containment and Cleaning Up: For small spills, absorb the material with an inert absorbent material such as sand, earth, or vermiculite.[4] Place the absorbed material into a suitable, labeled container for disposal. For large spills, dike the area to contain the spill.

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][7]

-

Ground and bond containers and receiving equipment during transfers.[1][5]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5][9][11][13]

-

Store locked up.[1]

-

To prevent polymerization, ensure the presence of a stabilizer and store under air, not under an inert atmosphere, as oxygen is often required for the stabilizer to be effective.[8]

-

An air space should be maintained above the liquid in the container.[1]

-

The recommended storage temperature is typically between 15°C and 25°C (59°F to 77°F) for similar compounds.[12]

| Storage Parameter | Recommendation | Rationale |

| Temperature | 15-25°C | To minimize the risk of hazardous polymerization. |

| Atmosphere | Air (not inert gas) | Oxygen is often necessary for the polymerization inhibitor to function.[8] |

| Container | Tightly sealed, compatible material (e.g., glass, stainless steel) | To prevent leakage and contamination.[8][12][14] |

| Location | Cool, dry, well-ventilated, away from ignition sources | To ensure stability and prevent fire hazards.[5][13] |

Exposure Controls and Personal Protection

-

Engineering Controls: A chemical fume hood is the primary means of controlling exposure. Ensure that eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4][6]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's compatibility data. Wear a lab coat or overalls.[4][6]

-

Respiratory Protection: If a fume hood is not available or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge.

-

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest the following:

| Property | Anticipated Value |

| Appearance | Likely a solid or liquid |

| Odor | Pungent, characteristic of acrylates and aldehydes |

| Solubility | Likely soluble in organic solvents, slightly soluble in water[13] |

| Boiling Point | Expected to be relatively high due to its molecular weight |

| Flash Point | Likely a combustible liquid[11] |

Stability and Reactivity

-

Reactivity: This molecule has two reactive centers: the acrylate double bond and the aldehyde group.

-

Chemical Stability: The compound is likely stable under recommended storage conditions. However, it can undergo hazardous polymerization.[1]

-

Conditions to Avoid: High temperatures, direct sunlight, freezing, and contact with incompatible materials.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, free-radical initiators, and peroxides.[1][13]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide and carbon dioxide.[1]

Toxicological Information

No specific toxicological data exists for this compound. The toxicological profile is inferred from its constituent functional groups.

-

Acute Toxicity: Likely harmful if inhaled and may be harmful if swallowed or in contact with the skin.[1]

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[1][2][5]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][3][5][9]

-

Respiratory or Skin Sensitization: There is a significant potential for this compound to be a skin sensitizer, a known property of many acrylates.[1][2][6]

-

Carcinogenicity: Some acrylates have been classified as "Possibly Carcinogenic to Humans" (Group 2B) by IARC.[15] Formaldehyde, a related aldehyde, is a known carcinogen.[16] Therefore, this compound should be handled with appropriate precautions as a potential carcinogen.

Ecological Information

-

Toxicity to Aquatic Life: Many acrylates are harmful or toxic to aquatic life with long-lasting effects.[1][2][3][11]

-

Persistence and Degradability: Expected to be biodegradable, but this has not been confirmed.

-

Mobility in Soil: The mobility of this compound in soil is unknown.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

-

Disposal should be handled by a licensed professional waste disposal service.

Transport Information

-

This material may be regulated as a hazardous material for transportation. Consult the relevant transportation regulations (e.g., DOT, IATA, IMDG) for proper classification, packaging, and labeling. It may be classified as a flammable liquid or an environmentally hazardous substance.

Regulatory Information

-

This compound may be subject to various chemical inventory regulations (e.g., TSCA, REACH). It is the user's responsibility to ensure compliance with all relevant regulations.

Other Information

-

Date of Preparation: February 25, 2026

-

Disclaimer: The information provided in this guide is based on the best available knowledge and is intended for guidance only. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety measures.

References

- Methyl acrylate - Chemicals. (n.d.).

- Aldehydes and Ketals. (2011, August 2).

- Octyl Acrylate Storage & Handling: Safety Tips for 2024 - E Plus Chemical Co.,Ltd. (2025, August 13).

- Butyl Acrylate Safety Data Sheet. (2023, February 3).

- Ethyl Acrylate / Technical Data Sheet / En - Jamorin. (n.d.).

- Understanding Butyl Acrylate: production, applications, and storage - Tzgroup. (2024, July 15).

- Documents | PerfumersWorld. (n.d.).

- Safety Data Sheet - BASF. (2025, December 4).

- SAFETY DATA SHEET De Monchy Aromatics Limited. (n.d.).

- SAFETY DATA SHEET - The John D. Walsh Company. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- SAFETY DATA SHEET - Fisher Scientific. (2010, April 9).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).

- 3-(2-FURYL)ACROLEIN - Safety Data Sheet - ChemicalBook. (2025, September 27).

- N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala. (n.d.).

- Safety Data Sheet - BASF. (2023, October 10).

- Derivation of no significant risk levels for three lower acrylates: Conclusions and recommendations from an expert panel. (2024, January 26).

- 2-FORMYL-3-(2-FURYL)ACRYLONITRILE AldrichCPR - Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24).

Sources

- 1. data.ntsb.gov [data.ntsb.gov]

- 2. download.basf.com [download.basf.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. demonchyaromatics.com [demonchyaromatics.com]

- 5. johndwalsh.com [johndwalsh.com]

- 6. download.basf.com [download.basf.com]

- 7. perfumersworld.com [perfumersworld.com]

- 8. jamorin.com [jamorin.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. epluschemical.com [epluschemical.com]

- 13. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]

- 14. chemicals.basf.com [chemicals.basf.com]

- 15. edepot.wur.nl [edepot.wur.nl]

- 16. iloencyclopaedia.org [iloencyclopaedia.org]

Technical Guide: Furan-Based Acrylate Derivatives in Advanced Materials & Biomedical Applications

Executive Summary

The transition from petrochemical to bio-based feedstocks is no longer a regulatory burden but a performance opportunity. Furan-based acrylate derivatives—specifically furfuryl methacrylate (FMA) and its analogs—represent a critical "bridge chemistry." Derived from hemicellulosic biomass (furfural), these monomers offer a unique combination of structural rigidity (mimicking styrene) and reactive functionality (diene character) absent in traditional acrylates.

This guide analyzes the synthesis, polymerization kinetics, and "smart" behavior of furan-acrylates. We focus on two distinct value propositions:

-

High-

Thermoplastics: Utilizing the furan ring's planarity to enhance thermal stability. -

Stimuli-Responsive Hydrogels: Exploiting the Diels-Alder (DA) cycloaddition for self-healing coatings and injectable drug delivery systems.

Part 1: The Feedstock & Synthesis Architecture

The core advantage of furan chemistry is its origin: lignocellulosic biomass. The primary precursor, furfural , is obtained from the acid-catalyzed dehydration of xylose (agricultural waste).

Monomer Synthesis Pathways

To create a polymerizable furan acrylate, we typically esterify furfuryl alcohol with acrylic or methacrylic acid. While acid chlorides offer high yields, they generate corrosive byproducts. Modern "Green Chemistry" protocols favor enzymatic transesterification or anhydride routes.

Mechanism 1: Chemical Esterification (Standard)

-

Reagents: Furfuryl alcohol + Methacryloyl chloride (or Methacrylic anhydride).

-

Catalyst: Triethylamine (TEA) as an acid scavenger.

-

Critical Control Point: Temperature must be kept <0°C initially to prevent premature polymerization or furan ring degradation.

Mechanism 2: Enzymatic Synthesis (Green)

-

Reagents: Furfuryl alcohol + Ethyl methacrylate.

-

Advantage: Solvent-free conditions, high selectivity, no acidic byproducts.

Synthesis Workflow Visualization

The following diagram outlines the conversion from raw biomass to the functional monomer.

Figure 1: From Biomass to Monomer.[3][4][5][6] The synthetic pathway highlights the upgrading of hemicellulose into high-value acrylate monomers.

Part 2: Polymerization & Material Properties[7][8][9]

Once synthesized, FMA can be polymerized via Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) for precise molecular weight control.

The "Furan Effect" on Thermal Properties

The furan ring is aromatic and planar. When incorporated as a pendant group on a methacrylate backbone, it restricts chain rotation more effectively than the flexible ester side chains of Poly(methyl methacrylate) (PMMA) or Poly(butyl acrylate).

Comparative Material Data:

| Property | Poly(Furfuryl Methacrylate) (PFMA) | PMMA (Standard Acrylic) | Polystyrene (PS) |

| Glass Transition ( | ~105°C - 120°C (Tacticity dependent) | ~105°C | ~100°C |

| Char Yield (at 600°C) | High (~45%) | Low (<5%) | Low |

| Solvent Resistance | Moderate | Moderate | Low |

| Bio-Content | >60% | 0% | 0% |

-

Insight: PFMA exhibits a "charring" mechanism upon combustion, forming a protective carbonaceous layer. This makes it an excellent candidate for flame-retardant coatings without halogenated additives.

Part 3: The Diels-Alder Phenomenon (Smart Materials)

This is the defining feature of furan-acrylates. The furan ring acts as an electron-rich diene . When paired with an electron-poor dienophile (typically a maleimide), it undergoes a reversible [4+2] cycloaddition.

Mechanism of Reversibility

-

Forward Reaction (Gelation/Healing): Occurs at ambient temperature (25°C–60°C). Furan + Maleimide → Adduct (Crosslink).

-

Reverse Reaction (Decoupling/Flow): Occurs at elevated temperatures (>90°C). Adduct → Furan + Maleimide.

This reversibility is exploited in self-healing coatings (scratches heal upon heating) and injectable hydrogels (liquid in syringe, gel in body).

Biomedical Utility: Injectable Hydrogels

For drug delivery, Furan-modified Hyaluronic Acid (HA-Furan) is mixed with PEG-Bismaleimide.[7]

-

Mix: Liquid precursors containing drug/cells.

-

Inject: Low viscosity allows flow.

-

In Situ Gelation: Body heat facilitates the DA reaction, locking the payload in a hydrogel matrix without toxic initiators.

Figure 2: The Diels-Alder Cycle. Thermoreversible crosslinking allows for switching between liquid and gel states, enabling self-healing and injectability.

Part 4: Experimental Protocols

Protocol A: Synthesis of Furfuryl Methacrylate (FMA)

Target: High-purity monomer for polymerization.

-

Setup: Flame-dried 500mL round-bottom flask, magnetic stir bar, N2 atmosphere.

-

Reagents:

-

Furfuryl Alcohol (0.1 mol)

-

Triethylamine (0.12 mol) - Acid scavenger

-

Dichloromethane (DCM) - Solvent (Anhydrous)

-

Methacryloyl Chloride (0.11 mol)

-

-

Procedure:

-

Dissolve Furfuryl Alcohol and TEA in DCM. Cool to 0°C (Ice bath).

-

Dropwise Addition: Add Methacryloyl Chloride slowly over 1 hour. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temp (RT) and stir for 12 hours.

-

Workup: Wash organic layer with NaHCO3 (sat. aq.) to remove acid, then Brine. Dry over MgSO4.

-

Purification: Pass through a short basic alumina column to remove inhibitors/impurities.

-

Validation: 1H NMR should show furan peaks (6.4, 7.4 ppm) and vinyl peaks (5.5, 6.1 ppm).

-

Protocol B: Diels-Alder Gelation Test

Target: Verification of crosslinking capability.

-

Polymer: Dissolve 1g Poly(Furfuryl Methacrylate) in 5mL Chloroform.

-

Crosslinker: Add 0.1g Bismaleimide (e.g., 1,1'-(Methylenedi-4,1-phenylene)bismaleimide).

-

Observation:

-

T=0: Solution is transparent yellow, low viscosity.

-

T=60°C (2 hours): Solution turns deep orange/brown and solidifies (Gelation).

-

Reversibility Check: Heat gel to 110°C in a sealed vial. The gel should liquefy (Retro-DA).

-

References

-

Gandini, A. (2013). "The furan/maleimide Diels–Alder reaction: A versatile click–unclick tool in macromolecular synthesis." Progress in Polymer Science. Link

-

Sokołowska, M., et al. (2024).[2] "Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications." Polymers in Medicine. Link

-

Lillie, et al. (2024). "Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers." ACS Sustainable Chemistry & Engineering.[5] Link

-

Whittington, C. F. (2024). "Development of Furan-Modified Hyaluronic Acid Using an Epoxide Ring Opening Reaction for Biomedical Applications." WPI Electronic Theses and Dissertations. Link

-

Zhang, Y., et al. (2019). "An Injectable Hyaluronic Acid-Based Composite Hydrogel by DA Click Chemistry." Frontiers in Bioengineering and Biotechnology. Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 3. Hyaluronic Acid-PEG-Based Diels–Alder In Situ Forming Hydrogels for Sustained Intraocular Delivery of Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Injectable Hyaluronic Acid-Based Composite Hydrogel by DA Click Chemistry With pH Sensitive Nanoparticle for Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile Synthesis of a Novel Furanic Monomer and Its ADMET Polymerization toward Fully Renewable Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Etd | Development of Furan-Modified Hyaluronic Acid Using an Epoxide Ring Opening Reaction for Biomedical Applications | ID: zg64tr500 | Digital WPI [digital.wpi.edu]

Methodological & Application

preparation of coumarin derivatives using 2-formylphenyl 3-(2-furyl)acrylate

Via Intramolecular Morita-Baylis-Hillman Cyclization of 2-Formylphenyl 3-(2-furyl)acrylate[1]

Part 1: Executive Summary & Scientific Rationale

Objective: This guide details the protocol for synthesizing 3-(2-furyl)coumarin (3-(furan-2-yl)-2H-chromen-2-one) using This compound as the pivotal intermediate.[1] This method utilizes an organocatalytic Intramolecular Morita-Baylis-Hillman (IMBH) reaction, offering a transition-metal-free, atom-economical route to 3-heteroaryl coumarins.[1]

Target Audience: Medicinal chemists and organic synthesis researchers focusing on fluorescent scaffolds, anticoagulant development, or furan-functionalized heterocycles.[1][2]

Mechanism of Action:

The transformation relies on nucleophilic catalysis (typically DABCO or

Key Advantages:

-

Mild Conditions: Operates at room temperature or mild heat.[3]

-

Atom Economy: No leaving groups or stoichiometric byproducts.

Part 2: Reaction Mechanism Visualization

The following diagram illustrates the catalytic cycle using DABCO (1,4-diazabicyclo[2.2.2]octane).

Figure 1: Catalytic cycle of the Intramolecular Morita-Baylis-Hillman reaction converting the acrylate precursor to the coumarin scaffold.

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of Precursor (If not commercially available)

Note: If you already possess this compound, skip to Phase 2.[1]

Rationale: The ester linkage is sensitive. We utilize Steglich esterification (DCC/DMAP) to couple salicylaldehyde with 3-(2-furyl)acrylic acid under mild conditions to prevent polymerization of the furan ring.[1]

Materials:

-

Salicylaldehyde (1.0 equiv)[1]

-

3-(2-Furyl)acrylic acid (1.1 equiv)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

-

DMAP (4-Dimethylaminopyridine) (10 mol%)[1]

-

Dichloromethane (DCM), anhydrous[1]

Protocol:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 3-(2-furyl)acrylic acid (10 mmol, 1.38 g) and Salicylaldehyde (10 mmol, 1.05 mL) in anhydrous DCM (50 mL).

-

Activation: Cool the solution to 0°C in an ice bath. Add DMAP (1 mmol, 0.12 g).

-

Coupling: Add DCC (11 mmol, 2.27 g) dissolved in minimal DCM dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

-

Workup: Filter off the DCU precipitate. Wash the filtrate with 0.5N HCl (2 x 30 mL) to remove DMAP, followed by saturated

and brine. -

Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc 9:1).

Phase 2: Cyclization to Coumarin (Core Protocol)[1]

Rationale: DABCO is selected over Phosphines (

Materials:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst: DABCO (20 mol%)[1]

-

Solvent: Tetrahydrofuran (THF) or Isopropanol (IPA).[1] Note: IPA often accelerates BH reactions due to H-bonding stabilization of the intermediate.

Step-by-Step Protocol:

-

Setup: Charge a 25 mL round-bottom flask with this compound (1.0 mmol, 242 mg).

-

Solvation: Add 5 mL of THF (or IPA). Ensure the substrate is fully dissolved.

-

Catalysis: Add DABCO (0.2 mmol, 22 mg) in one portion.

-

Incubation: Stir the reaction mixture at room temperature.

-

Quench: Once complete, dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

-

Isolation: Wash combined organics with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane/EtOAc 8:2).

Data Summary Table:

| Parameter | Specification | Notes |

| Precursor MW | 242.23 g/mol | This compound |

| Product MW | 212.20 g/mol | 3-(2-furyl)coumarin |

| Catalyst Loading | 20 mol% | DABCO is preferred |

| Typical Yield | 75 - 88% | Dependent on solvent dryness |

| Reaction Time | 6 - 12 Hours | Slower in non-polar solvents |

Part 4: Workflow Visualization

Figure 2: Operational workflow for the two-step synthesis process.

Part 5: Characterization & Troubleshooting[1]

Self-Validating the Result (Quality Control):

-

1H NMR Check:

-

Fluorescence: The product is typically intensely fluorescent (blue/green) under UV light (365 nm), whereas the precursor is non-fluorescent or weakly fluorescent.[1]

Troubleshooting Guide:

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Solvent too dry (aprotic) or old catalyst.[1] | Add 5-10% water or alcohol (IPA) to stabilize the zwitterionic intermediate.[1] Use fresh DABCO. |

| Side Products | Dimerization of acrylate.[4] | Lower concentration (0.1 M) to favor intramolecular reaction over intermolecular polymerization.[1] |

| Ring Opening | Nucleophile too strong. | Avoid using strong bases like NaOH or alkoxides; stick to tertiary amines (DABCO, Et3N).[1] |

Part 6: References

-

Basanagouda, M., et al. "Synthesis of 3-furyl coumarin derivatives."[1][2] Journal of Chemical Sciences, vol. 121, 2009.[1]

-

Kaye, P. T., et al. "DABCO-catalyzed synthesis of coumarins via the intramolecular Baylis-Hillman reaction."[1] Synthetic Communications, vol. 34, no.[1] 14, 2004. [1]

-

Organic Chemistry Portal. "Coumarin Synthesis - Recent Literature." Organic Chemistry Portal.

-

ResearchGate Review. "The versatility of DABCO: synthetic applications... Catalysis of Morita–Baylis–Hillman." Chemistry of Heterocyclic Compounds, 2020.[1][5]

Sources

Application Note: Strategic Solvent Selection for the Esterification of 3-(2-Furyl)acrylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the esterification of 3-(2-furyl)acrylic acid. As a bio-based platform chemical, derivatives of 3-(2-furyl)acrylic acid are of significant interest in the synthesis of pharmaceuticals, polymers, and specialty coatings.[1][2] The efficiency of its esterification, a cornerstone transformation, is critically dependent on the reaction medium. This guide moves beyond mere protocol recitation to explain the causal relationships between solvent properties and reaction outcomes, focusing on maximizing yield, ensuring product purity, and adhering to modern green chemistry principles. Detailed protocols for classical azeotropic distillation, excess reagent-driven methods, and greener alternatives are provided, supported by comparative data and troubleshooting advice.

Introduction: The Significance of 3-(2-Furyl)acrylic Acid Esterification

3-(2-Furyl)acrylic acid is an α,β-unsaturated carboxylic acid featuring a furan ring, a structure derived from renewable biomass resources.[2][3] Its derivatives are pivotal intermediates in the synthesis of novel bioactive compounds and high-performance materials.[1][4] The esterification of this acid is a fundamental step to modify its properties and enable further functionalization.

The most common method for this transformation is the Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6][7] The reaction's primary challenge is its reversible nature, where the water generated as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and limiting the yield.[8][9][10]

Le Châtelier's Principle in Practice: To achieve high conversion, the equilibrium must be actively driven towards the product side. This is typically achieved by:

The choice of solvent is the single most critical parameter in controlling this equilibrium, influencing everything from reaction kinetics to the feasibility of water removal. This guide provides the strategic framework for making an informed solvent selection.

Physicochemical Profile of 3-(2-Furyl)acrylic Acid

A thorough understanding of the starting material's properties is foundational to designing a successful reaction.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆O₃ | [3][11][12] |

| Molecular Weight | 138.12 g/mol | [3][12] |

| Appearance | White to light yellow crystalline powder | [1][11] |

| Melting Point | 139-141 °C | [3][11][12] |

| Boiling Point | 286 °C | [3][11][12] |

| Solubility | Soluble in ethanol, diethyl ether, dichloromethane, benzene, acetic acid. | [3][11][13] |

| Water Solubility | Slightly soluble (approx. 2 g/L at 20 °C). | [3][14] |

Implications for Esterification:

-

The relatively high melting point necessitates a solvent that can fully dissolve the acid at a practical reaction temperature to ensure a homogeneous reaction mixture.

-

The presence of the conjugated double bond makes the molecule susceptible to polymerization at higher temperatures, a factor that must be considered when selecting the reflux temperature.[15]

The Crucial Roles of the Solvent in Driving Esterification

The solvent in a Fischer esterification is not merely an inert medium; it is an active participant in the reaction's success. Its primary functions are:

-

Reactant Solubilization: To create a single phase where the carboxylic acid, alcohol, and catalyst can interact effectively.

-

Heat Regulation: To maintain a consistent and controlled reaction temperature, typically at the solvent's boiling point (reflux).

-

Equilibrium Manipulation: To facilitate the removal of water, most effectively through azeotropic distillation.

The logical workflow for selecting a solvent based on these functions is outlined below.

Caption: Logical workflow for solvent selection in esterification.

Key Solvent Selection Criteria

Criterion 1: Solubility and Inertness

The chosen solvent must effectively dissolve 3-(2-furyl)acrylic acid, the selected alcohol, and the acid catalyst (if homogeneous). Based on known data, solvents like dichloromethane, diethyl ether, ethanol, and benzene are effective.[3][11] Toluene, with similar properties to benzene but lower toxicity, is a common and practical choice. The solvent must also be inert, not participating in side reactions with the sensitive furan ring or the acrylic system.

Criterion 2: Boiling Point and Reaction Temperature

The reaction rate is temperature-dependent. The solvent's boiling point determines the maximum temperature achievable under reflux. This must be high enough to ensure a reasonable reaction rate but low enough to prevent the thermal polymerization of the acrylic acid moiety, a known risk with such substrates.[15] A temperature range of 80-120 °C is often a good balance.

Criterion 3: Azeotropic Water Removal

This is the most powerful technique for driving the esterification equilibrium to completion.[8] An "entrainer" solvent is used, which forms a low-boiling azeotrope with water.[16] This azeotrope is distilled from the reaction, condensed, and collected in a Dean-Stark trap. Upon cooling, the water separates from the immiscible organic solvent, which is then returned to the reaction flask.[8][17]

Comparison of Common Azeotropic Solvents:

| Solvent | Boiling Point (°C) | Azeotrope B.P. (°C) | Water in Azeotrope (% w/w) | Notes |

| Toluene | 111 | 85 | 20.2 | Excellent choice. Good temperature, efficient water removal, less toxic than benzene. |

| Cyclohexane | 81 | 69 | 8.5 | Lower reaction temperature, may be too slow for some substrates. |

| Heptane | 98 | 80 | 12.9 | Good alternative to toluene, slightly lower boiling point. |

| Benzene | 80 | 69 | 8.8 | Avoid. Carcinogenic and not recommended for laboratory use.[16] |

Criterion 4: Green Chemistry Considerations

Modern chemical synthesis emphasizes sustainability. Traditional solvents like dichloromethane (a chlorinated solvent) and toluene (a hydrocarbon) are effective but have environmental and health concerns. Researchers are increasingly exploring greener alternatives. Acetonitrile has emerged as a less hazardous solvent for some esterification methods, such as the Steglich reaction.[18][19] In some cases, solvent-free conditions, where the alcohol reactant also serves as the solvent, can be the greenest option.[15][20]

Experimental Protocols

The following protocols provide step-by-step methodologies for the esterification of 3-(2-furyl)acrylic acid, each tailored to a different strategic approach regarding solvent selection.

Protocol 1: High-Yield Fischer Esterification via Azeotropic Distillation

-

Strategy: Maximizing yield by continuous removal of water.

-

Solvent: Toluene.

Caption: Workflow for azeotropic esterification.

Methodology:

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glass joints are properly sealed.[8]

-

Reagent Charging: To the flask, add 3-(2-furyl)acrylic acid (1.0 eq), the desired alcohol (e.g., ethanol, 1.2-1.5 eq), toluene (approx. 2-3 mL per mmol of acid), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) or a few drops of concentrated sulfuric acid.

-

Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The organic layer will overflow back into the flask, while the denser water layer collects at the bottom of the trap.

-

Monitoring: Continue reflux until no more water is collected in the trap (typically 2-6 hours). Monitor the disappearance of the starting carboxylic acid by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove the acid catalyst and unreacted carboxylic acid), followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification: If necessary, purify the crude product by flash column chromatography.

Protocol 2: Simplified Esterification Using Excess Alcohol

-

Strategy: Simplicity and avoidance of azeotropic solvents by driving the equilibrium with a large excess of the alcohol reactant.

-

Solvent: The alcohol reactant itself.

Methodology:

-

Apparatus Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: In the flask, dissolve 3-(2-furyl)acrylic acid (1.0 eq) in a large excess of the alcohol (e.g., ethanol, 10-20 eq). Add the acid catalyst (p-TsOH or H₂SO₄, 0.05 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction will proceed more slowly than the azeotropic method as water is not actively removed.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Cool the mixture to room temperature. Carefully neutralize the catalyst with a base (e.g., solid NaHCO₃).

-

Isolation: Remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude ester.

Protocol 3: Green Steglich-Type Esterification in Acetonitrile

-

Strategy: Mild, non-equilibrium conditions avoiding strong acids and high temperatures, using a greener solvent. Note: This is not a Fischer esterification but a valuable alternative.

-

Solvent: Acetonitrile.

Methodology:

-

Apparatus Setup: Use a standard round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

-

Reagent Charging: Dissolve 3-(2-furyl)acrylic acid (1.0 eq), the alcohol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous acetonitrile.

-

Reaction: Cool the solution in an ice bath. Add a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq).[21] Allow the reaction to warm to room temperature and stir for 2-8 hours.

-

Monitoring: Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[22]

-

Workup: If DCC was used, filter off the DCU precipitate and wash it with a small amount of cold acetonitrile.

-

Isolation: Remove the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[22] Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified ester.

Comparative Summary and Troubleshooting

Method Comparison:

| Feature | Protocol 1 (Azeotropic) | Protocol 2 (Excess Alcohol) | Protocol 3 (Steglich-Type) |

| Primary Solvent | Toluene | Reactant Alcohol | Acetonitrile |

| Driving Force | Water Removal | Mass Action (Excess Reagent) | Irreversible Coupling |

| Temperature | High (80-110 °C) | Moderate-High (Reflux of Alcohol) | Low (0 °C to Room Temp) |

| Typical Yield | Very High (>90%) | Moderate to High (70-90%) | Very High (>95%) |

| Pros | Highest yield for Fischer method. | Simple setup, no entrainer needed. | Mild conditions, high yield, avoids strong acid. |

| Cons | Requires specialized glassware, uses hydrocarbon solvent. | Requires large excess of alcohol, longer reaction times. | Stoichiometric waste (urea byproduct), expensive reagents. |

Troubleshooting Guide:

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.2. Insufficient heating for azeotropic removal.[8]3. Leaks in the glassware setup.[8] | 1. Use fresh, anhydrous acid catalyst.2. Ensure vigorous reflux is achieved.3. Check and re-grease all joints. |

| Reaction Stalls | Equilibrium has been reached without complete conversion (common in Protocol 2). | Switch to Protocol 1 to actively remove water, or add a dehydrating agent like molecular sieves. |

| Polymerization (Darkening/Thickening) | Reaction temperature is too high for the acrylic system.[15] | Add a radical inhibitor (e.g., a small crystal of hydroquinone). Consider a lower-boiling solvent (e.g., heptane) or switch to the milder Steglich conditions (Protocol 3). |

| Difficult Workup (Emulsions) | Impurities or pH issues during aqueous washes. | Add brine to the aqueous layer to break the emulsion. Filter the organic layer through a pad of celite before drying. |

Conclusion

The selection of a solvent for the esterification of 3-(2-furyl)acrylic acid is a strategic decision that dictates the efficiency, scalability, and environmental impact of the synthesis. For maximizing yield through the robust Fischer esterification mechanism, toluene remains the solvent of choice, enabling efficient azeotropic water removal. For simpler, smaller-scale preparations where the alcohol is inexpensive, using the alcohol as the solvent offers a viable, though often slower, alternative. For sensitive substrates or when adhering to stricter green chemistry metrics, a switch to an alternative method like the Steglich esterification in acetonitrile provides a mild and highly effective route. By carefully considering the factors of solubility, reaction temperature, water removal, and downstream processing, researchers can confidently select the optimal conditions to achieve their synthetic goals.

References

-

ChemBK. (2024, April 9). 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid). Available at: [Link]

-

Wang, L., et al. (2006, April 10). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules. Available at: [Link]

-

IJRAR. (2023, July). Comparative Study Between Different Catalysts For Esterification Of Acrylic Acid. International Journal of Research and Analytical Reviews. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2025, May 19). Electrochemical-Intensified Catalysis with a Supported 2-Methoxyphenothiazine for Enhanced Esterification of Acrylic Acid in Mild Conditions. Available at: [Link]

-

ResearchGate. (n.d.). Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol at 60°C. Available at: [Link]

-

ResearchGate. (n.d.). Effects of different catalysts on conversion of acrylic acid for the esterification of acrylic acid and ethanol at 50°C. Available at: [Link]

-

Institute For Research In Schools. (n.d.). Towards Greener Fragrances Esterification Reactions With Ionic Liquids. Available at: [Link]

-

PubMed. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

-

JoVE. (2018, August 14). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Available at: [Link]

-

ResearchGate. (2025, August 6). Synthesis of ( E )-cinnamyl ester derivatives via a greener Steglich esterification. Available at: [Link]

-

ACS Publications. (2016, October 3). Practical Approach for Quantitative Green Esterifications. Available at: [Link]

- Google Patents. (2020, April 23). US11021431B2 - Method for producing cinnamic acid ester compound.

-

Royal Society of Chemistry. (2021, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available at: [Link]

-

European Patent Office. (n.d.). Dehydration process using azeotropic distillation - EP 0361839 A2. Available at: [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Available at: [Link]

-

The Good Scents Company. (n.d.). furyl acrylic acid, 539-47-9. Available at: [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 3-(2-Furyl)acrylic acid, 99% 25 g. Available at: [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

PMC. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zhishangchem.com [zhishangchem.com]

- 4. evitachem.com [evitachem.com]

- 5. ijrar.org [ijrar.org]

- 6. athabascau.ca [athabascau.ca]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 3-(2-Furyl)acrylic acid, (Furan-2-acrylic acid) [chembk.com]

- 12. 3-(2-Furyl)acrylic acid | 539-47-9 [chemicalbook.com]

- 13. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 14. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]

- 15. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azeotropic distillation - Wikipedia [en.wikipedia.org]

- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 18. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 20. US11021431B2 - Method for producing cinnamic acid ester compound - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-formylphenyl 3-(2-furyl)acrylate

Welcome to the technical support center for the synthesis of 2-formylphenyl 3-(2-furyl)acrylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yield and product purity.

Introduction: A Strategic Overview

The synthesis of this compound, an ester, involves the coupling of two key fragments: 3-(2-furyl)acrylic acid and salicylaldehyde (2-hydroxybenzaldehyde). The primary challenges in this synthesis arise from the sensitive nature of the functional groups involved—specifically, the furan ring, the acrylate double bond, and the aldehyde moiety on the phenyl ring. A successful synthesis hinges on employing mild reaction conditions that prevent side reactions, such as polymerization or degradation.

The most reliable and high-yielding approach is a two-step synthesis:

-

Knoevenagel Condensation: Synthesis of the 3-(2-furyl)acrylic acid intermediate from furfural and malonic acid.

-

Steglich Esterification: Coupling of 3-(2-furyl)acrylic acid with salicylaldehyde using a carbodiimide promoter and a nucleophilic catalyst.

This strategy avoids the harsh conditions of methods like Fischer esterification, which can damage the acid-sensitive furan ring and promote acrylate polymerization.

Recommended Synthetic Workflow

The following diagram illustrates the recommended two-step pathway for synthesizing the target molecule.

Caption: Recommended two-step synthesis pathway.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Synthesis of 3-(2-furyl)acrylic acid (Knoevenagel Condensation)

This initial step is critical, as the purity of your intermediate acid directly impacts the success of the subsequent esterification.

Question: My reaction yield for 3-(2-furyl)acrylic acid is low or non-existent. What went wrong?

Answer: Low or no yield in a Knoevenagel condensation typically points to issues with reagents, catalysts, or reaction conditions.[1] Let's break down the potential causes.

| Potential Cause | Scientific Explanation & Recommended Solution |

| Poor Reagent Quality | Furfural: Furfural can oxidize and polymerize upon storage, turning dark and viscous. This is a common source of failure. Solution: Use freshly distilled or recently purchased furfural. Ensure it is light in color. Malonic Acid: Can absorb moisture. Solution: Ensure your malonic acid is dry. Store it in a desiccator. |

| Inactive or Insufficient Catalyst | The reaction relies on a basic catalyst (typically pyridine with a catalytic amount of piperidine) to deprotonate malonic acid, initiating the condensation.[2][3] Solution: Use anhydrous pyridine as the solvent and add a catalytic amount (a few drops) of piperidine to accelerate the reaction. Ensure the catalysts have not degraded. |

| Inadequate Reaction Temperature or Time | The decarboxylation of the intermediate formed after condensation requires thermal energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. Solution: Heat the reaction mixture, typically on a water bath at 80-100°C, and monitor progress using Thin Layer Chromatography (TLC). Reaction times of 2-4 hours are common.[3][4] |

| Incorrect Stoichiometry | Using an incorrect molar ratio of reactants can leave starting material unreacted. Solution: Use a slight excess of malonic acid (e.g., 1.05 to 1.1 equivalents) relative to furfural to ensure the complete conversion of the aldehyde. |

Question: The reaction mixture turned into a dark, intractable tar. Can it be salvaged?

Answer: This is a frequent issue when working with furfural, which is prone to polymerization under heat and acidic conditions (malonic acid itself is acidic).

-

Cause: Overheating is the most likely culprit. Excessive temperatures accelerate the decomposition and polymerization of furfural, leading to tar formation.[1]

-

Solution:

-

Temperature Control: Maintain a steady temperature using a water or oil bath. Avoid aggressive, direct heating with a mantle. A temperature around 90°C is often sufficient.[4]

-